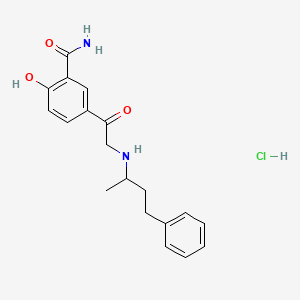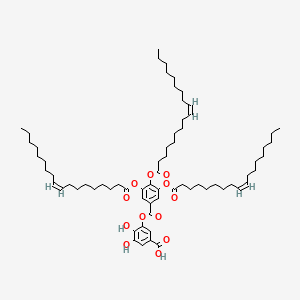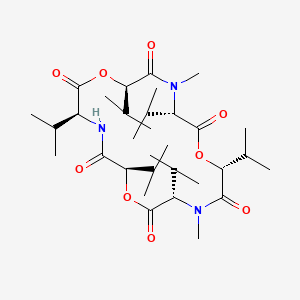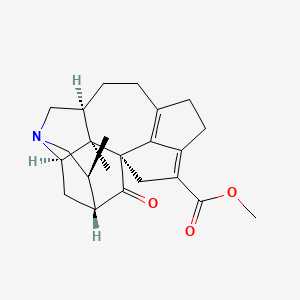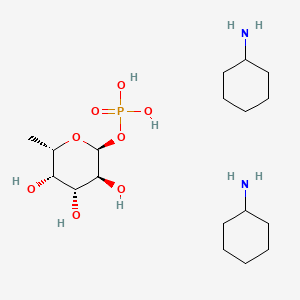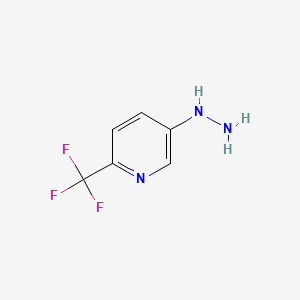
5-Hydrazinyl-2-(trifluoromethyl)pyridine
Vue d'ensemble
Description
5-Hydrazinyl-2-(trifluoromethyl)pyridine is a derivative of polycyclic heteroaromatic compounds . It has an empirical formula of C6H6F3N3 and a molecular weight of 177.13 . It is useful as a TRPA1 modulator and in the treatment of pains .
Molecular Structure Analysis
The molecular structure of 5-Hydrazinyl-2-(trifluoromethyl)pyridine consists of a pyridine ring with a trifluoromethyl group (-CF3) and a hydrazinyl group (-NH-NH2) attached . The SMILES string representation isNNc1ccc(cn1)C(F)(F)F . Physical And Chemical Properties Analysis
5-Hydrazinyl-2-(trifluoromethyl)pyridine has a density of 1.4±0.1 g/cm³, a boiling point of 259.7±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has a molar refractivity of 37.8±0.3 cm³, a polar surface area of 51 Ų, and a molar volume of 122.8±3.0 cm³ .Applications De Recherche Scientifique
Agrochemical Industry
- Summary of the Application : 5-Hydrazinyl-2-(trifluoromethyl)pyridine (TFMP) and its derivatives are key structural ingredients in the development of many agrochemical compounds . The major use of TFMP derivatives is in the protection of crops from pests .
- Methods of Application : The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . The demand for TFMP derivatives has been increasing steadily in the last 30 years .
Pharmaceutical Industry
- Summary of the Application : TFMP and its intermediates are important ingredients for the development of pharmaceutical compounds . Several TFMP derivatives are used in the pharmaceutical and veterinary industries .
- Methods of Application : Similar to the agrochemical industry, the synthesis of TFMP derivatives in the pharmaceutical industry is achieved via the methods mentioned above .
- Results or Outcomes : Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Catalysis
- Summary of the Application : TFMP and its derivatives have found applications in the field of catalysis . The unique physicochemical properties of TFMP, due to the presence of fluorine atom and pyridine moiety, make it a valuable component in various catalysts .
- Methods of Application : The specific methods of application in catalysis can vary widely depending on the type of reaction being catalyzed. The TFMP group is typically introduced into the catalyst molecule using the synthetic methods mentioned earlier .
- Results or Outcomes : The use of TFMP in catalysts can enhance the efficiency of various chemical reactions .
Drug Design
- Summary of the Application : TFMP is a key structural ingredient in the development of many pharmaceutical compounds . It is used in drug design due to its unique physicochemical properties .
- Methods of Application : In drug design, TFMP is typically incorporated into the drug molecule using various synthetic methods .
- Results or Outcomes : Several pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Molecular Recognition
- Summary of the Application : TFMP and its derivatives play a significant role in molecular recognition processes . The unique structure of TFMP allows it to interact with other molecules in specific ways, making it useful in the study of molecular interactions .
- Methods of Application : The specific methods of application in molecular recognition can vary widely, but typically involve the use of TFMP as a part of a larger molecular system .
- Results or Outcomes : The use of TFMP in molecular recognition has contributed to our understanding of molecular interactions and has potential applications in various scientific fields .
Natural Product Synthesis
- Summary of the Application : TFMP is used in the synthesis of natural products . The unique properties of TFMP make it a valuable component in the synthesis of complex natural products .
- Methods of Application : In natural product synthesis, TFMP is typically incorporated into the target molecule using various synthetic methods .
- Results or Outcomes : The use of TFMP in natural product synthesis has enabled the production of various complex natural products .
TRPA1 Modulator
- Summary of the Application : TFMP is useful as a TRPA1 modulator . TRPA1 is a member of the transient receptor potential channel family and is involved in the sensation of pain .
- Methods of Application : The specific methods of application in TRPA1 modulation can vary widely, but typically involve the use of TFMP as a part of a larger molecular system .
- Results or Outcomes : The use of TFMP in TRPA1 modulation has potential applications in the treatment of pain .
Functional Materials
- Summary of the Application : TFMP and its intermediates have gained a fundamental role as key structural ingredients for the development of many functional materials .
- Methods of Application : In functional materials, TFMP is typically incorporated into the material using various synthetic methods .
- Results or Outcomes : The use of TFMP in functional materials has enabled the production of various complex materials with unique properties .
Safety And Hazards
Propriétés
IUPAC Name |
[6-(trifluoromethyl)pyridin-3-yl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3/c7-6(8,9)5-2-1-4(12-10)3-11-5/h1-3,12H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLXIDZXMUALHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1NN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670740 | |
| Record name | 5-Hydrazinyl-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydrazinyl-2-(trifluoromethyl)pyridine | |
CAS RN |
1035173-53-5 | |
| Record name | 5-Hydrazinyl-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


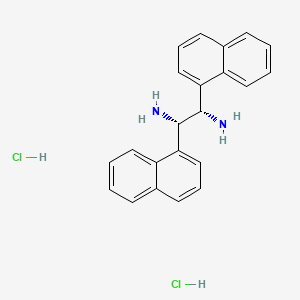
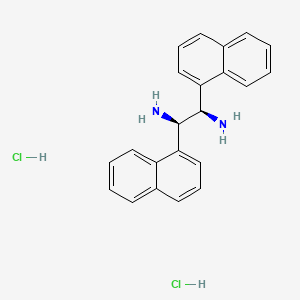
![2-Acetamido-6-[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]carbamoyl]benzoic acid](/img/structure/B580214.png)
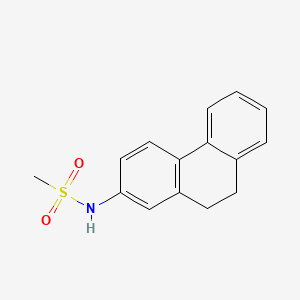
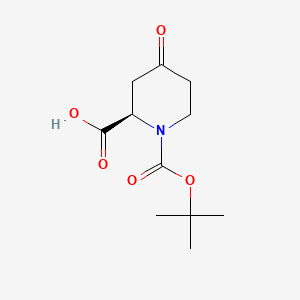

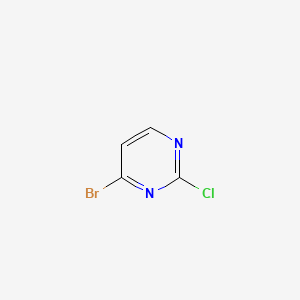
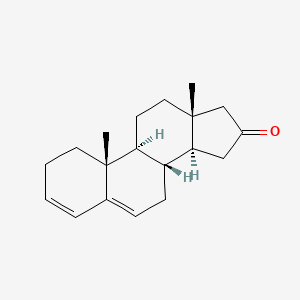
![7-oxo-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine-2-carbaldehyde](/img/structure/B580223.png)
